molecular formula C26H59N5O2 B12793795 Einecs 261-230-7 CAS No. 71799-54-7

Einecs 261-230-7

Cat. No.: B12793795
CAS No.: 71799-54-7
M. Wt: 473.8 g/mol
InChI Key: CDCSRZWJRXOXLQ-UHFFFAOYSA-N
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Description

Einecs 261-230-7, also known as Triallyl isocyanurate, is a chemical compound with the molecular formula C12H15N3O3. It is a triazine derivative and is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triallyl isocyanurate is synthesized through the reaction of cyanuric chloride with allyl alcohol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with allyl groups. The reaction conditions usually involve moderate temperatures and controlled addition of reactants to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Triallyl isocyanurate involves large-scale reactors where cyanuric chloride and allyl alcohol are continuously fed into the system. The reaction is carried out under controlled temperatures and pressures to optimize the reaction rate and yield. The product is then purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Triallyl isocyanurate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where allyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of triallyl isocyanurate oxides.

    Reduction: Formation of triallyl amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Triallyl isocyanurate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flame retardants, adhesives, and coatings due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Triallyl isocyanurate involves its ability to form stable cross-linked networks through its allyl groups. These networks enhance the mechanical and thermal properties of materials. In biological systems, it can interact with various molecular targets, forming stable complexes that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Triallyl cyanurate
  • Triallyl melamine
  • Triallyl phosphate

Comparison

Triallyl isocyanurate is unique due to its triazine ring structure, which provides enhanced thermal stability and resistance to chemical degradation compared to similar compounds like triallyl cyanurate and triallyl melamine. Its ability to form stable cross-linked networks makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

71799-54-7

Molecular Formula

C26H59N5O2

Molecular Weight

473.8 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-17H2,1H3,(H,19,20);11-13H,1-10H2

InChI Key

CDCSRZWJRXOXLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N

Origin of Product

United States

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